Cyclo(-Trp-Trp)
Cyclo(-Trp-Trp)
Cyclo-(L-Trp-L-Trp) is an organonitrogen compound and an organooxygen compound. It is functionally related to an alpha-amino acid.
(3S,6S)-3,6-bis((1H-Indol-3-yl)methyl)piperazine-2,5-dione is a natural product found in Penicillium dierckxii, Penicillium simplicissimum, and Penicillium fellutanum with data available.
(3S,6S)-3,6-bis((1H-Indol-3-yl)methyl)piperazine-2,5-dione is a natural product found in Penicillium dierckxii, Penicillium simplicissimum, and Penicillium fellutanum with data available.
Brand Name:
Vulcanchem
CAS No.:
20829-55-4
VCID:
VC0524727
InChI:
InChI=1S/C22H20N4O2/c27-21-19(9-13-11-23-17-7-3-1-5-15(13)17)25-22(28)20(26-21)10-14-12-24-18-8-4-2-6-16(14)18/h1-8,11-12,19-20,23-24H,9-10H2,(H,25,28)(H,26,27)/t19-,20-/m0/s1
SMILES:
C1=CC=C2C(=C1)C(=CN2)CC3C(=O)NC(C(=O)N3)CC4=CNC5=CC=CC=C54
Molecular Formula:
C22H20N4O2
Molecular Weight:
372.4 g/mol
Cyclo(-Trp-Trp)
CAS No.: 20829-55-4
Cat. No.: VC0524727
Molecular Formula: C22H20N4O2
Molecular Weight: 372.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Cyclo-(L-Trp-L-Trp) is an organonitrogen compound and an organooxygen compound. It is functionally related to an alpha-amino acid. (3S,6S)-3,6-bis((1H-Indol-3-yl)methyl)piperazine-2,5-dione is a natural product found in Penicillium dierckxii, Penicillium simplicissimum, and Penicillium fellutanum with data available. |
|---|---|
| CAS No. | 20829-55-4 |
| Molecular Formula | C22H20N4O2 |
| Molecular Weight | 372.4 g/mol |
| IUPAC Name | (3S,6S)-3,6-bis(1H-indol-3-ylmethyl)piperazine-2,5-dione |
| Standard InChI | InChI=1S/C22H20N4O2/c27-21-19(9-13-11-23-17-7-3-1-5-15(13)17)25-22(28)20(26-21)10-14-12-24-18-8-4-2-6-16(14)18/h1-8,11-12,19-20,23-24H,9-10H2,(H,25,28)(H,26,27)/t19-,20-/m0/s1 |
| Standard InChI Key | DNHODRZUCGXYKU-PMACEKPBSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)C(=CN2)C[C@H]3C(=O)N[C@H](C(=O)N3)CC4=CNC5=CC=CC=C54 |
| SMILES | C1=CC=C2C(=C1)C(=CN2)CC3C(=O)NC(C(=O)N3)CC4=CNC5=CC=CC=C54 |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)CC3C(=O)NC(C(=O)N3)CC4=CNC5=CC=CC=C54 |
| Appearance | Solid powder |
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